molecular formula C7H10N4 B3350215 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- CAS No. 261629-02-1

1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-

Cat. No.: B3350215
CAS No.: 261629-02-1
M. Wt: 150.18 g/mol
InChI Key: DJSUTIDXMFGHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrazole (B372694) Heterocyclic Chemistry

Pyrazole is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms, also known as 1,2-diazole. pharmajournal.netijraset.com First identified in 1883, the pyrazole ring is a planar, π-electron-rich system, which imparts it with significant aromatic character and stability. ijraset.comhilarispublisher.com This electronic configuration influences its chemical reactivity, allowing for various substitution reactions. pharmajournal.net

The pyrazole framework is a versatile building block in both organic synthesis and medicinal chemistry. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. pharmajournal.netnih.gov The presence of two nitrogen atoms in the ring allows for hydrogen bonding and coordination with biological targets, making the pyrazole scaffold a key component in the design of numerous pharmaceutical agents. nih.govresearchgate.net Marketed drugs containing the pyrazole core underscore its therapeutic importance. nih.govthebookloft.com Furthermore, pyrazole derivatives find applications in agrochemicals as herbicides, insecticides, and fungicides, highlighting the broad utility of this heterocyclic system. nih.govmdpi.com

Table 1: General Properties of the Pyrazole Ring System

Property Description
Structure Five-membered ring with three carbon atoms and two adjacent nitrogen atoms (1,2-diazole). ijraset.com
Aromaticity Planar, conjugated ring with six delocalized π-electrons, resulting in aromatic character. ijraset.com
Tautomerism Unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. pharmajournal.net
Reactivity The N-atom at position 2 is basic and reacts with electrophiles, while the N-H proton at position 1 can be removed by a base. pharmajournal.net

| Significance | A "privileged scaffold" in medicinal chemistry, found in numerous drugs and biologically active compounds. nih.govnih.gov |

Significance of 3-Amino-4-carbonitrile Pyrazole Scaffolds in Synthetic and Mechanistic Research

The 3-amino-4-carbonitrile pyrazole scaffold, the core of the title compound, is a highly valuable intermediate in organic synthesis. nbinno.com This structure is classified as a heterocyclic ortho-aminonitrile, a class of compounds characterized by an amino group and a nitrile group positioned adjacent to each other on a heterocyclic ring. This specific arrangement of functional groups is key to its synthetic versatility.

The primary significance of this scaffold lies in its utility as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. mdpi.comnih.govekb.eg These fused-ring systems are of considerable interest in medicinal chemistry as they are often analogs of endogenous purines and can exhibit significant pharmacological activities. nih.gov

The synthetic utility stems from the reactivity of the two functional groups:

The amino group acts as a nucleophile.

The nitrile group can participate in cyclization reactions, often after initial reaction at the amino group.

This bifunctional nature allows the 3-amino-4-carbonitrile pyrazole to react with a variety of bidentate electrophiles (molecules with two electrophilic centers) to construct a new ring fused to the pyrazole core. mdpi.comresearchgate.net For instance, reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) system. ekb.egresearchgate.net This makes 3-amino-4-cyanopyrazole and its derivatives indispensable building blocks for creating complex molecular architectures and for the combinatorial synthesis of libraries of potential drug candidates. nbinno.comsigmaaldrich.com

Research Landscape and Emerging Trends for 3-Amino-1-propyl-1H-Pyrazole-4-carbonitrile Derivatives

While research on the specific compound 3-amino-1-propyl-1H-pyrazole-4-carbonitrile is not extensively detailed in public literature, the research landscape for its N-substituted analogues is active and provides clear trends applicable to the 1-propyl derivative. The primary focus is on using these N-substituted building blocks for the synthesis of novel, complex heterocyclic compounds with potential therapeutic applications.

Key Research Trends:

Development of Fused Heterocyclic Systems: A dominant trend is the use of N-alkyl-3-aminopyrazole-4-carbonitriles as precursors for pharmacologically relevant fused systems. Research focuses on their regioselective condensation with various reagents to create libraries of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other related structures. mdpi.comnih.gov These efforts are often aimed at discovering new anticancer, anti-inflammatory, or kinase-inhibiting agents. mdpi.comnih.gov

Exploration of Biological Activity: Derivatives synthesized from N-substituted 3-aminopyrazole-4-carbonitrile scaffolds are frequently screened for a wide range of biological activities. The substitution at the N1 position (such as the propyl group) is a key point of molecular diversity, allowing chemists to modulate the compound's physicochemical properties (like solubility and lipophilicity) and its interaction with biological targets. nih.gov The amino group at position 3 is particularly noted for its role in forming crucial interactions with enzymes like kinases and p38MAPK. nih.gov

Table 2: Research Focus on Derivatives of N-Substituted 3-Aminopyrazole-4-carbonitriles

Derivative Class Synthetic Goal Potential Application Area
Pyrazolo[1,5-a]pyrimidines Regioselective condensation with β-dicarbonyl compounds or their equivalents. mdpi.comekb.eg Sedative/hypnotic drugs, anticancer agents. nih.govresearchgate.net
Pyrazolo[3,4-d]pyrimidines Cyclization with reagents like formamide, urea, or isothiocyanates. nih.gov Purine analogues, anti-tumor agents, kinase inhibitors. nih.govnih.gov
Azo-Linked Pyrazoles Diazotization of the amino group or coupling with diazonium salts. frontiersin.org Dyes, potential antimicrobial agents. frontiersin.org

| Pyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines | Multi-step synthesis involving the formation of an intermediate pyrazolopyrimidine. nih.gov | Exploration of novel, complex scaffolds for pharmacological screening. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-propylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-2-3-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSUTIDXMFGHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Functional Group Transformations of 1h Pyrazole 4 Carbonitrile, 3 Amino 1 Propyl

Chemical Transformations of the Amino Group

The exocyclic amino group at the C3 position is a primary nucleophilic center, making it amenable to a variety of transformations. Its reactivity is fundamental to the construction of more complex molecular architectures.

One of the most common transformations is acylation . The amino group readily reacts with acylating agents like chloroacetyl chloride in a non-polar solvent such as toluene (B28343) under reflux conditions. This reaction yields the corresponding N-acylated derivative, for instance, 2-chloro-N-(4-cyano-1-propyl-1H-pyrazol-3-yl)acetamide. mdpi.com Such derivatives serve as intermediates for further functionalization, for example, through nucleophilic substitution of the chlorine atom. mdpi.com

Another key reaction is condensation with 1,3-bielectrophilic reagents. This is a cornerstone for the synthesis of fused heterocyclic systems, where the amino group acts as one of the nucleophiles in a cyclocondensation cascade. This is discussed in detail in section 3.5.1.

The amino group can also undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate. It can be used in coupling reactions to form azo compounds (see section 3.5.2) or be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the C3 position, although this application is less common compared to its use in building fused rings.

Reaction Type Reagent(s) Product Type Reference
AcylationChloroacetyl chlorideN-(Pyrazol-3-yl)acetamide mdpi.com
DiazotizationNaNO₂, HClPyrazole-3-diazonium salt nih.gov
Condensation1,3-Diketones, EnaminonesPyrazolo[1,5-a]pyrimidines mdpi.comresearchgate.net

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) at the C4 position offers another site for chemical modification, typically through reactions that target its electrophilic carbon atom.

Hydrolysis of the nitrile group can convert it into a carboxylic acid or an amide intermediate. This transformation can be achieved under acidic or basic aqueous conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which enhances the carbon's electrophilicity for nucleophilic attack by water, leading first to an amide and then, upon further heating, to a carboxylic acid. libretexts.orgchemistrysteps.com

Reduction of the nitrile is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (aminomethyl group). libretexts.orglibretexts.org This reaction provides a route to 3-amino-4-(aminomethyl)-1-propyl-1H-pyrazole, a diamine derivative.

The nitrile group can also react with organometallic reagents. For example, treatment with Grignard reagents followed by aqueous workup can convert the nitrile into a ketone. chemistrysteps.com This allows for the introduction of a new carbon-carbon bond at the C4 position.

Reaction Type Reagent(s) Product Functional Group Reference
Acid HydrolysisH₂O, H⁺, heatCarboxylic acid libretexts.orglibretexts.org
Base HydrolysisH₂O, OH⁻, heatCarboxylate salt chemistrysteps.com
ReductionLiAlH₄, then H₂OPrimary amine (-CH₂NH₂) libretexts.orglibretexts.org
Reaction with OrganometallicsR-MgBr, then H₃O⁺Ketone chemistrysteps.com

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) ring itself can participate in substitution reactions, although its reactivity is influenced by the existing substituents. The N1-propyl group and the C3-amino group are electron-donating, which generally activates the ring toward electrophilic substitution. Conversely, the C4-nitrile group is electron-withdrawing. The position most susceptible to electrophilic attack on the 3-aminopyrazole (B16455) ring is typically the C5 carbon. However, the presence of the bulky and strongly deactivating nitrile group at the adjacent C4 position makes direct electrophilic substitution at C5 challenging and uncommon in this specific scaffold.

Nucleophilic aromatic substitution is generally difficult on the electron-rich pyrazole ring unless a good leaving group is present at a position activated by an electron-withdrawing group. For this molecule, such reactions are not a primary pathway for derivatization without prior modification.

Derivatization for Pharmacophore Exploration (Focus on Chemical Modification)

The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a key component in the development of various biologically active molecules, particularly kinase inhibitors. nih.govnih.gov Derivatization is crucial for exploring the structure-activity relationship (SAR) and optimizing pharmacological properties.

Chemical modifications often begin with the versatile amino group. It can be coupled with various carboxylic acids using peptide coupling reagents (e.g., HATU) to generate a library of amide derivatives. nih.gov Alternatively, it can undergo reductive amination with aldehydes or ketones to introduce diverse substituents. nih.gov

The pyrazole N1 position, occupied here by a propyl group, is another key point for modification in related series. While fixed in the title compound, in broader pharmacophore exploration, varying the N1-substituent (e.g., using different alkyl or aryl groups) is a common strategy to modulate binding affinity and selectivity. scirp.org

Furthermore, the entire 3-amino-1-propyl-1H-pyrazole-4-carbonitrile unit can be used as a precursor that is later cyclized into more complex, rigid structures like pyrazolo[1,5-a]pyrimidines. These fused systems are then further functionalized. For example, if a halogen is present on the fused ring system, it can be displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, or amino substituents, significantly expanding the chemical space for drug discovery. nih.govnih.gov

Modification Site Reaction Type Reagents Purpose in Pharmacophore Exploration
C3-Amino GroupAmide CouplingCarboxylic acids, HATU, TEAIntroduce diverse side chains, probe for key interactions
C3-Amino GroupReductive AminationAldehydes/Ketones, NaBH(OAc)₃Introduce substituted alkylamines
C3-Amino & N2Cyclocondensationβ-Ketoesters, EnaminonesForm rigid fused scaffolds (e.g., pyrazolo[1,5-a]pyrimidine)
Fused Ring SystemCross-CouplingArylboronic acids, Amines, Pd catalystIntroduce bulky or functional groups to modulate activity

Utility as Building Blocks in Complex Molecule Synthesis

The title compound is an exemplary heterocyclic building block, valued for its pre-installed functional groups that facilitate the regioselective synthesis of more complex molecules, especially fused ring systems. nbinno.com

Pyrazolo[1,5-a]pyrimidines: This is one of the most significant applications of 3-aminopyrazole derivatives. mdpi.comresearchgate.net The synthesis involves a cyclocondensation reaction between the 3-aminopyrazole and a 1,3-bielectrophilic partner, such as a 1,3-diketone, β-ketoester, or enaminone. mdpi.comresearchgate.net The reaction proceeds via an initial nucleophilic attack from the exocyclic C3-amino group onto one of the electrophilic centers, followed by a second cyclizing attack from the endocyclic N2 atom onto the remaining electrophilic center, with subsequent dehydration. researchgate.net This method allows for the regioselective construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is found in numerous therapeutic agents. nih.govnih.gov The N1-propyl group of the starting material is retained in the final fused product.

Pyrazolo[3,4-d]triazines: The synthesis of this fused system typically starts with the diazotization of the 3-amino group. The resulting diazonium salt can undergo intramolecular cyclization. While this is more commonly reported for pyrazoles with an adjacent amino or hydrazino group, analogous cyclizations can be designed. More direct routes often involve using a 3-aminopyrazole-4-carboxamide or related derivative, which is then diazotized, leading to cyclization to form a pyrazolo[3,4-d]triazin-4-one structure. researchgate.net

Fused System Key Reagents General Mechanism Reference
Pyrazolo[1,5-a]pyrimidine1,3-Diketones, EnaminonesCyclocondensation mdpi.comresearchgate.netnih.gov
Pyrazolo[3,4-d]triazineNaNO₂, AcidDiazotization followed by cyclization researchgate.net

Azo-linked pyrazoles are of interest as potential dyes and biologically active agents. nih.govfrontiersin.org Their synthesis is a classic example of diazo coupling. The process begins with the diazotization of the 3-amino group on the pyrazole ring using nitrous acid at low temperatures (0–5 °C). The resulting pyrazolediazonium salt is an electrophile that readily reacts with electron-rich aromatic compounds, such as phenols, anilines, or naphthols, in an electrophilic aromatic substitution reaction. nih.govfrontiersin.org This coupling reaction typically occurs at the para position of the coupling partner and results in the formation of a brightly colored azo compound, characterized by the -N=N- linkage connecting the pyrazole ring to the aromatic system.

Spectroscopic and Crystallographic Analysis of 1h Pyrazole 4 Carbonitrile, 3 Amino 1 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H NMR, ¹³C NMR, or advanced 2D NMR data for 3-amino-1-propyl-1H-pyrazole-4-carbonitrile has been found in the reviewed literature. This type of analysis would be essential for confirming the structural assignment of the molecule by identifying the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Investigations

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-amino-1-propyl-1H-pyrazole-4-carbonitrile, are not available in the surveyed scientific literature. Such data would typically provide definitive evidence for the presence of the propyl group, the pyrazole (B372694) ring protons, and the amino group, as well as the carbon skeleton of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies detailing the use of advanced 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile. These experiments would be crucial for establishing the connectivity between protons and carbons within the molecule, further confirming the regiochemistry of the substitution on the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific Infrared (IR) and Raman spectroscopic data for 3-amino-1-propyl-1H-pyrazole-4-carbonitrile could not be found. This analysis would reveal characteristic vibrational frequencies for the functional groups present, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-H stretching of the propyl group, as well as vibrations associated with the pyrazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Published mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile, is not available. This information is critical for verifying the elemental composition and structural features of the compound.

X-ray Diffraction Studies for Solid-State Structure Elucidation

No X-ray diffraction studies for 3-amino-1-propyl-1H-pyrazole-4-carbonitrile have been reported in the scientific literature. Such studies are the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Synthons)

In the absence of X-ray crystallographic data, no information is available regarding the crystal packing, intermolecular interactions, hydrogen bonding patterns, or any supramolecular synthons that may be formed by 3-amino-1-propyl-1H-pyrazole-4-carbonitrile in the solid state.

Conformational Preferences in the Solid State

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific crystallographic or detailed spectroscopic data for the compound 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-. The determination of conformational preferences in the solid state relies on experimental techniques such as X-ray crystallography, which provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the three-dimensional structure of the molecule in a crystal lattice. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also offer insights into the molecular conformation.

While research has been published on various related pyrazole derivatives, including constitutional isomers and analogues with different substituents, this information cannot be extrapolated to accurately describe the specific conformational arrangement of the 1-propyl group relative to the pyrazole ring in 3-amino-1-propyl-1H-pyrazole-4-carbonitrile. Factors such as crystal packing forces, intermolecular interactions (e.g., hydrogen bonding), and the specific electronic and steric effects of the 1-propyl substituent would uniquely influence its solid-state conformation.

Consequently, without experimental data from crystallographic or spectroscopic analysis of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-, a detailed and scientifically accurate discussion of its conformational preferences in the solid state, including data tables of atomic coordinates, bond parameters, or dihedral angles, cannot be provided at this time. The information may be contained within proprietary databases or the specific references denoted by the user as bldpharm.com and, which are not accessible through this search.

Computational and Theoretical Investigations of 1h Pyrazole 4 Carbonitrile, 3 Amino 1 Propyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the molecular properties of heterocyclic compounds like 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-. mdpi.comnih.gov These methods allow for the detailed examination of electronic structure, molecular orbitals, and the prediction of chemical reactivity. mdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- is dictated by the interplay of its substituent groups: the electron-donating amino (-NH2) and propyl (-C3H7) groups, and the electron-withdrawing carbonitrile (-CN) group, all attached to the aromatic pyrazole (B372694) core.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: For this molecule, the HOMO is predicted to be primarily localized on the more electron-rich portions, specifically the amino group and the pyrazole ring, reflecting the sites most susceptible to electrophilic attack.

LUMO: The LUMO is expected to be concentrated around the electron-deficient carbonitrile group and the C4 position of the pyrazole ring, indicating the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The specific energy gap for this compound would require precise DFT calculations.

Table 1: Predicted Electronic Properties and Molecular Orbital Contributions
PropertyPredicted CharacteristicInfluencing Substituents
Electron Density High on Pyrazole Ring (esp. N2, C5) and Amino Group-NH2 (donating), -C3H7 (donating)
Low on Carbonitrile Group and C4-CN (withdrawing)
HOMO Location Primarily on the amino group and pyrazole ring-NH2
LUMO Location Primarily on the carbonitrile group and C4 position-CN
HOMO-LUMO Gap Moderate to low, suggesting potential for reactivityCombined effect of all substituents

Prediction of Reactivity and Reaction Pathways

Based on the electronic structure analysis, several predictions about the reactivity of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- can be made:

Electrophilic Attack: The sites with the highest electron density and HOMO contribution are the most probable targets for electrophiles. These include the N2 atom of the pyrazole ring and the exocyclic amino group.

Nucleophilic Attack: The carbon atom of the nitrile group is a primary site for nucleophilic attack due to its strong electron-withdrawing nature and LUMO localization.

Reaction Pathways: Computational studies on similar aminopyrazoles are often used to model reaction pathways, for instance, in cyclocondensation reactions where the amino group and a ring nitrogen act as nucleophiles. researchgate.net Theoretical calculations can determine the activation energies for various potential pathways, identifying the most kinetically and thermodynamically favorable products.

Tautomerism Studies and Energetic Landscape Analysis

Tautomerism is a critical feature of many pyrazole derivatives. nih.gov However, for 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-, the substitution of the N1 position with a propyl group precludes the common annular prototropic tautomerism (H-atom shift between N1 and N2). nih.gov

Instead, the primary form of tautomerism to consider is amino-imino tautomerism , involving the exocyclic amino group at C3. This would establish an equilibrium between the 3-amino form and a 3-imino tautomer. DFT calculations are essential for determining the relative stabilities of these forms by calculating their total energies. rsc.org In most documented cases for related compounds, the amino tautomer is significantly more stable than the imino form. rsc.org

Gas Phase and Solution Phase Tautomeric Equilibria

The relative stability of tautomers can change significantly between the gas phase and solution. researchgate.net

Gas Phase: In the gas phase, intramolecular factors are dominant. DFT calculations on isolated molecules often show the amino tautomer to be more stable due to factors like aromaticity and conjugation. rsc.org

Solution Phase: In solution, intermolecular interactions with solvent molecules become crucial. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. sid.irnih.gov While the amino form is generally more stable, a polar solvent could potentially reduce the energy difference between the amino and the more polar imino tautomer compared to the gas phase. Continuum solvation models, like the Polarizable Continuum Model (PCM), are used in DFT calculations to simulate these solvent effects. researchgate.net

Influence of Substituents and Solvent Effects on Tautomerism

The substituents on the pyrazole ring have a profound effect on the energetic landscape of tautomerism.

Substituent Effects: The electron-donating amino group at C3 is fundamental to the existence of the amino-imino equilibrium. The electron-withdrawing cyano group at C4 would influence the electron distribution in the ring, thereby affecting the relative energies of the tautomers. Studies on other substituted pyrazoles have shown that electron-donating groups tend to favor the amino form. mdpi.com

Solvent Effects: The choice of solvent can shift the tautomeric equilibrium. sid.ir Polar protic solvents (like water or ethanol) can form hydrogen bonds with both the amino and potential imino groups, altering their relative stabilities. Aprotic polar solvents (like DMSO) would primarily interact via dipole-dipole forces. Theoretical studies often compare results in different solvents to predict these shifts. sid.irrsc.org

Table 2: Predicted Tautomeric Equilibria Factors
FactorInfluence on Amino-Imino EquilibriumTheoretical Basis
Phase Amino form is expected to be highly favored in the gas phase.Intrinsic stability and aromaticity. rsc.org
Solvent Polarity Polar solvents may slightly reduce the stability gap between tautomers.Solvation of the more polar imino tautomer. researchgate.net
Substituents The -NH2 group enables the tautomerism; the -CN group modulates ring electronics.Electronic push-pull effects. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the molecular surface. rsc.org It is used to predict how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

For 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential, indicating electron-rich areas, would be concentrated around the nitrogen atom of the cyano group and the N2 atom of the pyrazole ring. researchgate.net These are the most likely sites for attack by electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Regions of positive potential, which are electron-poor, would be located around the hydrogen atoms of the exocyclic amino group. researchgate.net These sites are susceptible to attack by nucleophiles and are strong hydrogen bond donors.

Neutral Regions (Green): The propyl chain and the C-H bonds of the pyrazole ring would likely show a relatively neutral potential.

The MEP map provides a comprehensive picture of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. wikipedia.org These models are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features crucial for bioactivity. For pyrazole derivatives, including 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-, various in silico techniques are employed to build robust and predictive SAR models.

A typical QSAR study involves the generation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also utilized. researchgate.net These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, providing a more detailed understanding of the SAR. researchgate.net

In a hypothetical QSAR study of a series of analogs of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-, various substituents could be introduced at different positions of the pyrazole ring and the propyl side chain. The biological activity of these compounds, for instance, their inhibitory activity against a specific enzyme, would be experimentally determined. Subsequently, a QSAR model would be developed to correlate the variations in activity with the changes in molecular descriptors. The resulting model could reveal, for example, that electron-withdrawing groups on the pyrazole ring and a certain length of the alkyl chain are favorable for activity.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. researchgate.net A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

Table 1: Hypothetical Molecular Descriptors and Predicted Activity for Analogs of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-

Compound IDR-Group SubstitutionMolecular Weight ( g/mol )LogPPredicted pIC50
1 -H (Parent Compound)152.190.856.2
2 -CH3166.221.256.5
3 -Cl186.641.606.8
4 -OCH3182.220.956.4
5 -NO2197.190.707.1

Detailed research findings from such studies could indicate that specific electronic and steric features are critical for the biological activity of this class of compounds. The insights gained from these in silico SAR predictions can guide the rational design of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule in its environment, such as in a solvent or bound to a biological target. researchgate.net For 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-, MD simulations are crucial for understanding its conformational preferences in solution, which can significantly influence its biological activity.

The conformation of a molecule, particularly a flexible one like 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- with its rotatable propyl chain, is not static. In solution, it exists as an ensemble of different conformations in equilibrium. MD simulations can explore the potential energy surface of the molecule and identify the most stable and populated conformations. This is achieved by simulating the molecule in a box of solvent molecules (e.g., water) for a sufficient period, typically nanoseconds to microseconds, and analyzing the resulting trajectory.

Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the simulation, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to study the solvation shell around the molecule. researchgate.net Furthermore, analysis of dihedral angles can reveal the preferred orientations of the propyl chain relative to the pyrazole ring.

In a hypothetical MD simulation study of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- in an aqueous solution, the results might show that the propyl chain predominantly adopts a folded conformation, bringing the terminal amino group in proximity to the nitrile group of the pyrazole ring through intramolecular hydrogen bonding. This preferred conformation could be the bioactive conformation required for binding to its biological target. The simulations could also reveal the dynamics of the solvent molecules around the compound and their role in stabilizing certain conformations.

Table 2: Hypothetical Conformational Analysis Data from a 100 ns Molecular Dynamics Simulation

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)Predominant Conformation
N1-C5-C(propyl)-C(propyl) 175.215.8Extended
C5-C(propyl)-C(propyl)-N(amino) -65.425.3Gauche
C4-C(nitrile)-N(nitrile) 179.15.2Linear

These computational investigations provide a dynamic picture of the molecule's behavior and are essential for a comprehensive understanding of its structure-function relationships. The conformational insights gained from MD simulations complement the static picture provided by QSAR studies and are invaluable for the rational design of new therapeutic agents.

Mechanistic Studies of Biological Interactions for 1h Pyrazole 4 Carbonitrile, 3 Amino 1 Propyl Derivatives in Vitro & Non Clinical Focus

Enzyme Inhibition Mechanism Research (In Vitro Focus)

Research into the enzyme inhibition mechanisms of pyrazole (B372694) derivatives has revealed their potential to target multiple enzyme systems. Certain novel pyrazole derivatives incorporating a thiazol-4-one/thiophene moiety have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). acs.org The inhibitory concentration (IC₅₀) for these derivatives against DNA gyrase was found to be in the range of 12.27–31.64 μM, while for DHFR, the IC₅₀ values ranged from 0.52 to 2.67 μM. acs.org

In the context of other enzyme systems, novel pyrazole-carboxamide derivatives bearing a sulfonamide group have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov Molecular docking studies suggest that the sulfonamide group of these compounds interacts with the Zn²⁺ ion located in the active site of these enzymes, a key interaction for inhibition. nih.gov The binding is further stabilized by interactions with various amino acid residues within the active site, including hydrogen bonds and van der Waals forces. nih.gov For instance, interactions with residues such as Thr199, His94, His96, His119, and His200 are crucial for the inhibition of hCA receptors. nih.gov

Receptor Binding and Ligand-Target Interaction Studies (Molecular Level)

At the molecular level, derivatives of 3-aminopyrazole (B16455) have been designed to act as peptidomimetics, capable of interacting with biological receptors through complementary hydrogen bonding. The 5-amino-3-pyrazole carboxamide scaffold, for example, was developed to bind with β-sheet peptide structures by presenting a specific arrangement of hydrogen-bond donors and acceptors. researchgate.net

In a different context, pyrazole-based compounds have been identified as small molecule agonists for the apelin receptor, a G-protein coupled receptor. duke.edu Structure-activity relationship studies have shown that modifications at the N1 position of the pyrazole core can significantly influence potency and functional selectivity. For example, substituting the N1 position with alkyl or cycloalkyl groups, such as n-propyl, cyclopentyl, or cyclohexyl, resulted in enhanced potency for calcium mobilization and cAMP signaling pathways, with less recruitment of β-arrestin. duke.edu This suggests a potential for reduced receptor internalization and desensitization with these analogs. duke.edu

Molecular docking simulations of pyrazole derivatives have provided insights into their binding modes with specific targets. For example, the binding of a pyrazole derivative to its target receptor can involve interactions with various amino acid residues, such as TRP114, TYR149, ILE152, PRO155, LEU162, ASN397, PHE320, ASP401, and LEU400. researchgate.net In another study, a 4-amino-2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)thiophen derivative demonstrated a low binding energy through hydrogen bond interactions with Glu1088 and Lys1043, and an arene–cation interaction with Arg1092. acs.org Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, potentially through a minor groove binding model, leading to conformational changes in the DNA structure. jst.go.jp

Antimicrobial Activity Investigations (In Vitro, Mechanistic Aspects)

The antimicrobial properties of pyrazole derivatives have been extensively studied, with research focusing on their mechanisms of action against a range of pathogens.

Several studies have demonstrated the in vitro antifungal activity of 1H-pyrazole-4-carbonitrile derivatives against various fungal species, including Aspergillus fumigatus and Candida albicans. nih.govfrontiersin.org The mechanism of action is believed to involve the inhibition of essential fungal enzymes. The antifungal efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). For some of the most active derivatives, these values indicate potent fungicidal activity. acs.org

Compound DerivativeFungal StrainMIC (μg/mL)Reference
4dAspergillus fumigatusData not specified frontiersin.org
4cCandida albicansData not specified frontiersin.org
7bNot specified0.22 - 0.25 acs.org

The antibacterial activity of 1H-pyrazole-4-carbonitrile derivatives has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. nih.govfrontiersin.orgmdpi.com The proposed mechanism for their antibacterial action often involves the inhibition of DNA gyrase and DHFR, which are crucial enzymes for bacterial DNA replication and metabolism. acs.org The antibacterial potency is typically assessed by measuring the MIC and Minimum Bactericidal Concentration (MBC). Time-kill assays have further confirmed the bactericidal nature of some of these compounds at various concentrations. acs.org Recent studies on (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives suggest their potential role as hydrolase inhibitors, contributing to their antibacterial effects against both Gram-positive and Gram-negative bacteria. christuniversity.in

Compound DerivativeBacterial StrainMIC (μg/mL)Reference
4dGram-positive & Gram-negativeData not specified frontiersin.org
4cGram-positive & Gram-negativeData not specified frontiersin.org
7bNot specified0.22 - 0.25 acs.org

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The relationship between the chemical structure of 1H-pyrazole-4-carbonitrile derivatives and their biological activity has been a key area of investigation. These studies aim to identify the structural features responsible for their therapeutic effects.

For antimicrobial activity, the nature and position of substituents on the pyrazole ring play a critical role. A study on 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives revealed a clear relationship between their structure and their antioxidant, antifungal, and antibacterial activities. frontiersin.org The order of efficacy for these derivatives was determined to be 4d > 4c > 4k > 4l > 4g > 4h > 4j > 4i > 4e > 4f > 4a > 4b, highlighting the impact of different substitutions. frontiersin.org

In the context of receptor binding, modifications at the N1 position of the pyrazole core have been shown to modulate the potency and functional selectivity of apelin receptor agonists. duke.edu For instance, increasing the carbon chain length from a methyl to a propyl group at the N1 position enhanced potency, while the addition of a bulkier isobutyl group did not. duke.edu This indicates that an optimal hydrophobic volume at this position is crucial for activity. duke.edu

Prospective Research Avenues and Emerging Applications

Development of Novel Catalytic Systems

The inherent structural features of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile make it an attractive candidate for the development of novel catalytic systems. The pyrazole (B372694) ring, with its multiple nitrogen atoms, can act as a multidentate ligand, capable of coordinating with a variety of metal centers. The amino group and the nitrile functionality offer additional sites for coordination or further chemical modification to tailor the catalytic activity.

One promising area is in the field of asymmetric catalysis , where chiral ligands are used to synthesize enantiomerically pure compounds. The propyl group at the N1 position of the pyrazole ring could be modified to introduce chiral centers, leading to the formation of chiral ligands. These ligands, upon complexation with transition metals, could catalyze a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Furthermore, the pyrazole scaffold can be incorporated into metal-organic frameworks (MOFs) with catalytic properties. The bifunctional nature of the molecule, with its potential for coordination at the pyrazole ring and possible interactions involving the amino and nitrile groups, could lead to the formation of robust and porous MOFs. These materials could act as heterogeneous catalysts, offering advantages such as ease of separation and recyclability. Research into novel nanocatalysts, such as those based on layered double hydroxides modified with sulfonamides and immobilized with copper, has demonstrated high efficacy in the synthesis of aminopyrazole derivatives themselves, suggesting the potential for the pyrazole core to be part of catalytically active systems.

A proposed mechanism for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives involves the use of a nano-catalyst that activates benzaldehyde, facilitating a reaction with malononitrile. This indicates the amenability of the pyrazole synthesis to catalytic processes, which could be extended to the design of catalysts based on the pyrazole structure itself.

Advanced Materials Science Applications

The unique combination of a rigid heterocyclic core and flexible functional groups in 3-amino-1-propyl-1H-pyrazole-4-carbonitrile suggests its potential utility in the design of advanced materials. The ability of the pyrazole ring and its substituents to participate in hydrogen bonding and π-π stacking interactions can be exploited to create materials with specific optical, electronic, or thermal properties.

In the realm of polymer chemistry , this compound could serve as a functional monomer. The amino group provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyimides. The incorporation of the pyrazole-4-carbonitrile moiety into a polymer backbone could impart desirable properties, including thermal stability, specific photoluminescence, or metal-coordinating capabilities.

Moreover, the nitrile group can be chemically transformed into other functional groups, such as carboxylic acids or tetrazoles, further expanding the possibilities for creating functional materials. For instance, polymers containing pyrazole-derived tetrazoles could find applications as high-energy materials or as ligands in coordination polymers.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile. The molecule's capacity for hydrogen bonding (via the amino group and pyrazole N-H), coordination with metal ions, and potential for π-π stacking makes it an excellent building block for the construction of complex supramolecular architectures.

This compound could be used to design and synthesize supramolecular gels, liquid crystals, or porous crystalline materials . For example, self-assembly through hydrogen bonding could lead to the formation of one-dimensional tapes or two-dimensional sheets, which could then organize into higher-order structures.

In host-guest chemistry , the pyrazole derivative could be incorporated into larger macrocyclic or cage-like structures capable of encapsulating smaller guest molecules. The specific binding properties of such hosts could be tuned by modifying the propyl group or other parts of the molecule. The nitrile group could also play a role in guest recognition through dipole-dipole interactions. The formation of such host-guest complexes could have applications in areas such as sensing, separation, and controlled release.

Interdisciplinary Research with Bioorganic and Medicinal Chemistry (Focus on Chemical Aspects as Scaffolds)

The 3-aminopyrazole-4-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The 1-propyl substituent in the title compound offers a vector for chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents.

This scaffold is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines , a class of fused heterocyclic compounds with a wide range of biological activities. The synthesis of these compounds often involves the condensation of a 3-aminopyrazole-4-carbonitrile derivative with a β-dicarbonyl compound or its equivalent. By varying the substituents on the pyrazole ring, including the N1-propyl group, a diverse library of pyrazolo[1,5-a]pyrimidine (B1248293) analogues can be generated for biological screening.

The 3-aminopyrazole (B16455) moiety itself is known to interact with various biological targets. For instance, aminopyrazoles have been identified as inhibitors of kinases, which are important targets in cancer therapy. The propyl group can be functionalized to introduce pharmacophoric features that enhance binding affinity and selectivity for a specific kinase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.